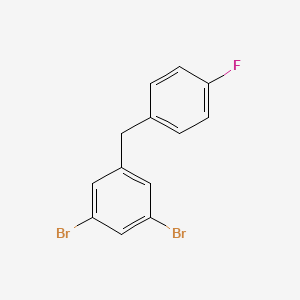

1,3-Dibromo-5-(4-fluorobenzyl)benzene

CAS No.: 1646313-44-1

Cat. No.: VC11669112

Molecular Formula: C13H9Br2F

Molecular Weight: 344.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1646313-44-1 |

|---|---|

| Molecular Formula | C13H9Br2F |

| Molecular Weight | 344.02 g/mol |

| IUPAC Name | 1,3-dibromo-5-[(4-fluorophenyl)methyl]benzene |

| Standard InChI | InChI=1S/C13H9Br2F/c14-11-6-10(7-12(15)8-11)5-9-1-3-13(16)4-2-9/h1-4,6-8H,5H2 |

| Standard InChI Key | UQJNPKMBJAKHNJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)F |

| Canonical SMILES | C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)F |

Introduction

Structural and Physicochemical Properties

The molecular framework of 1,3-Dibromo-5-(4-fluorobenzyl)benzene combines bromine’s electronegativity with the steric and electronic effects of the fluorobenzyl group. Although experimental data for this exact compound are sparse, analogous structures such as 1,3-Dibromo-5-fluorobenzene (CAS 1435-51-4) offer proxy metrics . Key properties include:

Table 1: Comparative Physicochemical Data for Related Halogenated Benzenes

The density of 1,3-Dibromo-5-fluorobenzene (2.018 g/cm³) reflects the heavy atom contribution from bromine, while its boiling point (204–206°C) aligns with typical halogenated aromatics . The fluorobenzyl group in the target compound likely elevates its lipophilicity, as evidenced by the logP value of 3.75 for 1,3-Dibromo-5-fluorobenzene .

Synthesis and Reaction Pathways

The synthesis of 1,3-Dibromo-5-(4-fluorobenzyl)benzene may involve multi-step halogenation and coupling reactions. A plausible route derives from methods used for analogous compounds:

Bromination of Fluorobenzene Derivatives

Bromination of 5-fluorobenzyl bromide using N-bromosuccinimide (NBS) under radical conditions (e.g., benzoyl peroxide in CCl₄) could introduce bromine at the 1- and 3-positions . Industrial-scale production might employ continuous flow reactors to optimize yield and purity .

Friedel-Crafts Alkylation

Introducing the 4-fluorobenzyl group via Friedel-Crafts alkylation using AlCl₃ as a catalyst could anchor the substituent at the 5-position. This method is effective for attaching benzyl groups to electron-deficient aromatic rings .

Purification and Characterization

Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%). Structural validation typically employs NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography for crystalline derivatives .

Stability and Degradation Behavior

Halogenated aromatics like 1,3-Dibromo-5-(4-fluorobenzyl)benzene exhibit moderate stability under ambient conditions but are susceptible to photolytic and hydrolytic degradation. Studies on similar compounds, such as 2-(4-fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole, reveal hydrolysis half-lives of 25.3 days at pH 7 and 25°C, forming methoxy derivatives . Degradation pathways often involve:

-

Hydrolysis: Cleavage of the benzyl ether or sulfonyl groups.

-

Photolysis: Radical-mediated dehalogenation or ring opening under UV light .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

1,3-Dibromo-5-fluorobenzene serves as a precursor in antiviral and anticancer agents . The 4-fluorobenzyl moiety in the target compound could enhance binding affinity to biological targets, such as enzyme active sites or G-protein-coupled receptors.

Materials Science

Halogenated benzenes are integral to liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). For example, cyclometallated platinum complexes derived from dibromofluorobenzenes enable tunable phosphorescence in OLEDs .

Agrochemicals

The compound’s lipophilicity and stability make it a candidate for herbicides and insecticides, leveraging fluorine’s metabolic resistance and bromine’s bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume